4-Trifluoromethyl-3-penten-2-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H7F3O |
|---|---|
Molecular Weight |
152.11 g/mol |
IUPAC Name |
5,5,5-trifluoro-4-methylpent-3-en-2-one |
InChI |
InChI=1S/C6H7F3O/c1-4(3-5(2)10)6(7,8)9/h3H,1-2H3 |
InChI Key |
LQBGJMZJGMUJEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C)C(F)(F)F |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of 4 Trifluoromethyl 3 Penten 2 One and Its Analogs
Reactivity of the Conjugated Enone System
The conjugated enone system of 4-trifluoromethyl-3-penten-2-one presents two primary sites for chemical attack: the carbonyl carbon and the carbon-carbon double bond. The reactivity at these sites is a key aspect of the molecule's chemical behavior.
Nucleophilic Addition to the Carbonyl Group
Nucleophilic addition to the carbonyl group of α,β-unsaturated ketones is a fundamental reaction. In the case of this compound, the electrophilicity of the carbonyl carbon is enhanced by the electron-withdrawing trifluoromethyl group, making it susceptible to attack by various nucleophiles.
For instance, indium(III) triflate-catalyzed reactions of 4-trifluoromethyl-p-quinol silyl (B83357) ethers, which are related structures, with carbon, nitrogen, and sulfur nucleophiles proceed via a regiospecific 1,2-addition to the carbonyl carbon. nih.gov This initial attack forms a highly reactive electrophilic intermediate that can undergo further reactions, demonstrating the susceptibility of the carbonyl group to nucleophilic attack. nih.gov This type of reaction allows for the construction of complex functionalized trifluoromethyl arenes in a single operation under mild conditions. nih.gov
The general mechanism involves the activation of the ketone, followed by the nucleophilic attack at the carbonyl carbon. The resulting intermediate can then be trapped or undergo further transformations, highlighting the importance of this pathway in the synthesis of various compounds.
Electrophilic Addition to the Carbon-Carbon Double Bond
Electrophilic addition reactions target the electron-rich carbon-carbon double bond of the enone system. libretexts.orgyoutube.com This type of reaction typically involves an electrophile, a species that is "electron-loving," attacking the π-bond of the alkene. libretexts.org The presence of the electron-withdrawing trifluoromethyl group deactivates the double bond towards electrophilic attack compared to non-fluorinated analogs. However, these reactions can still occur, often leading to the formation of functionalized products.
The general mechanism for electrophilic addition involves the initial attack of the electrophile on the double bond, forming a carbocation intermediate. This intermediate is then attacked by a nucleophile to yield the final product. The regioselectivity of this addition is often governed by the stability of the carbocation intermediate.
Influence of the Trifluoromethyl Group on Reaction Regioselectivity and Rate
The trifluoromethyl (CF3) group exerts a profound influence on the reactivity and regioselectivity of reactions involving this compound. acs.org Its strong electron-withdrawing nature significantly alters the electron distribution within the molecule, affecting both nucleophilic and electrophilic reactions.
In nucleophilic additions, the CF3 group enhances the electrophilicity of the carbonyl carbon, as previously mentioned. This can lead to faster reaction rates compared to non-fluorinated analogs. Furthermore, the steric bulk of the CF3 group can influence the direction of nucleophilic attack, leading to specific stereochemical outcomes.
A theoretical study on the [3+2] cycloaddition reaction of an enol acetate (B1210297) with a nitrone showed that the presence of a CF3 group in the β-position accelerates the reaction. nih.govresearchgate.net However, it did not alter the regioselectivity, which was primarily controlled by the ester group. nih.govresearchgate.net This indicates that while the CF3 group can impact the rate, other functional groups within the molecule can have a more dominant effect on the regiochemical outcome.
The CF3 group also plays a crucial role in the stability of intermediates. For example, in radical reactions, the presence of a CF3 group can influence the stability of adjacent radical centers, thereby directing the course of the reaction.
Specific Reaction Pathways and Transformations
Beyond general nucleophilic and electrophilic additions, this compound and its analogs can undergo a variety of specific transformations, including radical reactions and processes involving the activation of the C-F bond.
Radical Reaction Mechanisms
Radical reactions offer a powerful tool for the functionalization of organic molecules. These reactions typically proceed through a chain mechanism involving initiation, propagation, and termination steps. lumenlearning.comlibretexts.org
Initiation: The reaction is initiated by the formation of a radical species, often through the use of a radical initiator or by exposure to heat or light. lumenlearning.comlibretexts.org
Propagation: The newly formed radical reacts with the substrate to generate a new radical, which then continues the chain reaction. lumenlearning.comlibretexts.org
Termination: The reaction is terminated when two radical species combine to form a stable, non-radical product. lumenlearning.comlibretexts.org
In the context of trifluoromethyl-containing compounds, radical trifluoromethylation has become an important method for introducing the CF3 group into various molecules. rsc.org For example, the photoredox-mediated chlorotrifluoromethylation of alkenes involves the generation of a CF3 radical, which then adds to the double bond to form a radical intermediate. nih.gov This intermediate can then be trapped by a chlorine atom to yield the final product. nih.gov
The OH-radical-initiated oxidation of 3-penten-2-one, a non-fluorinated analog, has been studied to understand its atmospheric chemistry. copernicus.org The reaction proceeds via the addition of an OH radical to the double bond, leading to the formation of various oxidation products, including acetaldehyde (B116499) and methyl glyoxal. copernicus.org
C-F Bond Activation and Defluorination Processes in Fluorinated Ketones
The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making its activation a significant challenge. nih.govbaranlab.org However, under certain conditions, C-F bond activation and subsequent defluorination can be achieved, providing a route to partially fluorinated molecules. baranlab.orgchemrxiv.orgspringernature.com
Electrochemical methods have proven effective for the hydrodefluorination of trifluoromethyl ketones. nih.gov This process allows for the direct replacement of a C-F bond with a C-H bond in a single step with high efficiency. bris.ac.uk For instance, the electroreductive defluorination of trifluoromethyl ketones in the presence of a trialkylsilyl chloride can yield difluoroenol silyl ethers. acs.orgacs.org This reaction is believed to proceed through the trapping of a fluoride (B91410) anion by the silyl chloride, which prevents the desilylation of the product. acs.orgacs.org
Metalloenzymes have also been shown to mediate C-F bond cleavage, although this is more commonly observed in fluoroaromatics. nih.gov These enzymatic processes often involve high-valent metal-oxo species that are capable of activating the strong C-F bond. nih.gov
Furthermore, gas-phase catalytic cycles involving the dimolybdate anion have been shown to activate the C-F bonds of trifluoroethanol and trifluoroacetic acid. nih.gov
The ability to selectively activate and functionalize C-F bonds in trifluoromethyl ketones opens up new avenues for the synthesis of novel fluorinated compounds with potentially valuable properties.
Oxidative Transformations (e.g., 1,2-oxidative trifluoromethylation)
The introduction of a trifluoromethyl group into organic molecules is a key strategy in the development of pharmaceuticals and agrochemicals. wikipedia.org One method to achieve this is through the oxidative trifluoromethylation of olefins, which can lead to the formation of α-trifluoromethyl ketones. nih.govnih.gov This process often involves the generation of a trifluoromethyl radical (CF3•) from a suitable source, which then adds to the double bond of an olefin. The resulting radical intermediate is subsequently oxidized to form the ketone.
Several reagents have been developed for this purpose, including S-(trifluoromethyl)diphenylsulfonium triflate, sodium trifluoromethanesulfinate (Langlois' reagent), and various silver-based reagents like Ag(O2CCF2SO2F). nih.govnih.gov For instance, the silver(I)-catalyzed regioselective trifluoromethylation of allenes using Langlois' salt provides access to α-trifluoromethylated enones. researchgate.net A plausible mechanism for the 1,2-oxidative trifluoromethylation of olefins involves the generation of a trifluoromethyl radical, its addition to the olefin to form a benzylic radical, which is then trapped by molecular oxygen to yield the final α-trifluoromethyl ketone product. nih.gov
The development of efficient and practical methods for the synthesis of α-trifluoromethyl-substituted ketones from unactivated olefins remains an active area of research. nih.gov These methods often aim for broad functional-group tolerance and mild reaction conditions. nih.gov
Isomerization Processes (e.g., 1,5-H shift, tautomeric studies on derivatives)
Isomerization processes, including tautomerism and sigmatropic rearrangements, are fundamental aspects of the chemistry of this compound and its derivatives.
Tautomerism: β-Diketones, including fluorinated derivatives, are known to exist in a tautomeric equilibrium between the keto and enol forms. researchgate.netdntb.gov.ua The presence of a trifluoromethyl group can significantly influence this equilibrium. For many β-diketones, the enol form is stabilized by an intramolecular hydrogen bond. researchgate.net The nature of the substituents on the β-diketone framework plays a crucial role in determining the favored tautomer. researchgate.net Studies on various β-diketones have shown that electron-withdrawing groups like the trifluoromethyl group can favor the enol tautomer. researchgate.net The tautomeric equilibrium can be studied using various spectroscopic techniques, such as NMR and UV-Visible spectroscopy, and is often influenced by the solvent polarity. nih.gov For example, some compounds favor the keto form in polar aprotic solvents and the enol form in non-polar solvents. nih.gov
Interactive Table: Tautomeric Equilibrium of β-Diketone Derivatives This table is for illustrative purposes and based on general findings in the literature. Specific equilibrium constants for this compound would require dedicated experimental studies.
| Derivative | Solvent | Predominant Tautomer |
| General β-diketone | Non-polar | Enol |
| General β-diketone | Polar aprotic | Keto |
| Trifluoromethyl-β-diketone | Various | Often favors enol |
Isomerization: Cis-trans isomerization is another relevant process, particularly in derivatives such as trifluoromethylated pseudoprolines, which can be studied by NMR. researchgate.net Furthermore, researchgate.netresearchgate.net-sigmatropic rearrangements, like the Johnson-Claisen rearrangement, have been investigated for trifluoromethyl-substituted allylic alcohols, which are structurally related to the enol form of this compound. rsc.org These studies indicate that the steric bulk of substituents like the SF5 group can hinder such rearrangements, a factor that could also be relevant for the trifluoromethyl group in certain contexts. rsc.org
Environmental and Atmospheric Chemical Reactivity (e.g., reaction with OH radicals, ozone for analogous compounds)
The environmental fate of volatile organic compounds, including fluorinated ketones, is largely determined by their atmospheric reactivity, primarily with hydroxyl (OH) radicals and ozone (O3). rsc.orgnih.gov
Reaction with OH Radicals: The gas-phase reaction with OH radicals is a major atmospheric degradation pathway for many organic compounds. researchgate.net For fluorinated diketones, the rate of reaction with OH radicals can be significant, leading to relatively short atmospheric lifetimes. researchgate.netresearchgate.net For example, the tropospheric lifetimes of some fluorinated diketones with respect to degradation by OH radicals have been calculated to be on the order of hours. researchgate.net The primary reaction mechanism is believed to be the addition of the OH radical to the double bond of the enol tautomer. researchgate.netresearchgate.net
Atmospheric Fate: The atmospheric lifetime of a compound is a key factor in determining its potential for long-range transport and its global warming potential (GWP). acs.org Perfluoroketones with relatively short atmospheric lifetimes, on the order of days, are considered to have a negligible impact on global warming. acs.org For instance, perfluoro-2-methyl-3-pentanone and perfluoro-3-methyl-2-butanone have been estimated to have atmospheric lifetimes of 3-11 days and ~13 days, respectively. acs.org Similarly, fluorinated diketones with short atmospheric residence times are expected to have a local or regional impact rather than a global one. researchgate.netresearchgate.net
Interactive Table: Atmospheric Data for Analogous Fluorinated Ketones This table presents data for analogous compounds to illustrate the general principles of atmospheric reactivity. Data for this compound is not specifically available.
| Compound | Atmospheric Lifetime | Global Warming Potential (GWP) | Primary Degradation Pathway |
| Perfluoro-2-methyl-3-pentanone | 3-11 days acs.org | <0.21 (100-year) acs.org | Photolysis acs.org |
| Perfluoro-3-methyl-2-butanone | ~13 days acs.org | ~0.29 (100-year) acs.org | Photolysis acs.org |
| Fluorinated Diketones (general) | Hours researchgate.net | Negligible researchgate.net | Reaction with OH radicals researchgate.netresearchgate.net |
Spectroscopic Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical tool for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of individual atoms.
Proton (¹H) NMR Spectroscopy
In the ¹H NMR spectrum of 4-trifluoromethyl-3-penten-2-one, distinct signals are expected for the different types of protons present in the molecule. The proton on the double bond (vinylic proton) is expected to appear in the downfield region, typically between 6.0 and 7.0 ppm, due to the deshielding effect of the double bond and the electron-withdrawing trifluoromethyl group. The methyl protons of the acetyl group are expected to resonate in the range of 2.0-2.5 ppm, characteristic of protons adjacent to a carbonyl group. orgchemboulder.com The protons of the methyl group attached to the double bond will also have a characteristic chemical shift, likely in a similar region to the acetyl methyl protons.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH₃ (acetyl) | 2.2 - 2.4 | Singlet | N/A |
| -CH= | 6.5 - 6.8 | Quartet | ~2-3 Hz (allylic coupling) |
| -C(CF₃)=CH-CH₃ | 2.0 - 2.3 | Doublet | ~2-3 Hz (allylic coupling) |
Note: The data in this table is predicted based on typical chemical shift values for similar functional groups.
Carbon-13 (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the ketone is expected to be the most downfield signal, typically appearing in the range of 190-200 ppm. oregonstate.edu The carbons of the C=C double bond will resonate between 120 and 150 ppm. The carbon atom attached to the trifluoromethyl group will experience a strong deshielding effect and will appear as a quartet due to coupling with the three fluorine atoms. rsc.org The carbon of the acetyl methyl group is expected to be found in the more upfield region of the spectrum.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) |
| C =O (ketone) | 195 - 200 | Singlet |
| -C (CF₃)= | 125 - 135 | Quartet |
| =C H- | 140 - 145 | Singlet |
| C F₃ | 120 - 125 | Quartet |
| -C H₃ (acetyl) | 25 - 30 | Singlet |
| -C(CF₃)=CH-C H₃ | 15 - 20 | Singlet |
Note: The data in this table is predicted based on typical chemical shift values and observed data for analogous compounds. spectrabase.com
Fluorine-19 (¹⁹F) NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for the detection and characterization of organofluorine compounds. For this compound, a single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of the CF₃ group is influenced by its electronic environment. In α,β-unsaturated systems, the trifluoromethyl group is expected to resonate in a characteristic region. Based on data for similar compounds, the chemical shift is predicted to be in the range of -60 to -70 ppm relative to a standard such as CFCl₃. colorado.eduucsb.edu The signal will be a singlet as there are no adjacent fluorine or hydrogen atoms to cause splitting, though long-range coupling to the vinylic proton might be observed with high-resolution instruments. thermofisher.com
Predicted ¹⁹F NMR Data for this compound
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -CF₃ | -65 to -68 | Singlet |
Note: The data in this table is predicted based on typical chemical shift values for trifluoromethyl groups in similar electronic environments. rsc.org
Other Heteronuclear NMR Spectroscopy (e.g., ¹⁷O NMR)
¹⁷O NMR spectroscopy, although less common due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope, can provide valuable information about the electronic environment of the oxygen atom. For α,β-unsaturated ketones, the ¹⁷O chemical shift of the carbonyl oxygen is sensitive to the electronic effects of the substituents. researchgate.net The presence of the electron-withdrawing trifluoromethyl group is expected to deshield the carbonyl oxygen, resulting in a chemical shift at the lower end of the typical range for ketones. The predicted ¹⁷O chemical shift would likely fall in the range of 500-550 ppm. taylorfrancis.com
Vibrational Spectroscopy
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. A strong absorption band corresponding to the C=O stretching vibration of the α,β-unsaturated ketone is expected in the region of 1685-1665 cm⁻¹. orgchemboulder.com The C=C double bond stretching vibration should appear as a medium to weak band around 1640-1600 cm⁻¹. The presence of the trifluoromethyl group will give rise to strong C-F stretching absorptions, typically in the region of 1300-1100 cm⁻¹. Other expected bands include C-H stretching and bending vibrations.
Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C=O (α,β-unsaturated ketone) | 1685 - 1665 | Strong |
| C=C (alkene) | 1640 - 1600 | Medium to Weak |
| C-F (trifluoromethyl) | 1300 - 1100 | Strong, multiple bands |
| C-H (sp³ and sp²) | 3100 - 2850 | Medium to Strong |
Note: The data in this table is predicted based on characteristic IR absorption frequencies for the respective functional groups. uc.edulibretexts.org
Raman Spectroscopy
Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about molecular vibrations, yielding a structural fingerprint of the compound. For this compound, the Raman spectrum would be expected to exhibit characteristic peaks corresponding to its functional groups.
Key vibrational modes anticipated in the Raman spectrum would include:
C=O Stretch: A strong band is expected for the carbonyl group, typically in the range of 1650-1700 cm⁻¹, characteristic of conjugated ketones.
C=C Stretch: The carbon-carbon double bond of the enone system would produce a distinct peak, generally observed between 1600 and 1650 cm⁻¹. The relative intensities of the C=O and C=C stretching bands can sometimes provide information about the s-cis or s-trans conformation of the enone. researchgate.net
C-F Stretches: The trifluoromethyl (CF₃) group would give rise to strong, characteristic stretching vibrations.
C-C Stretches and Bending Modes: The rest of the carbon skeleton would produce a series of bands at lower frequencies, corresponding to various stretching and bending vibrations.
The presence of the electron-withdrawing trifluoromethyl group can influence the vibrational frequencies of the adjacent double bond and carbonyl group.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation patterns.
For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact mass, which in turn confirms its elemental formula (C₆H₇F₃O). The mass spectrum would show a molecular ion peak [M]⁺ corresponding to the intact molecule.
The fragmentation pattern observed in the mass spectrum would provide further structural confirmation. Common fragmentation pathways for ketones and compounds with a trifluoromethyl group include:
Loss of a methyl group ([M-15]⁺): Cleavage of the acetyl methyl group is a common fragmentation for methyl ketones.
Loss of the acetyl group ([M-43]⁺): Cleavage of the bond between the carbonyl carbon and the adjacent carbon atom.
Loss of the trifluoromethyl radical ([M-69]⁺): The C-CF₃ bond can cleave, leading to a significant fragment ion.
McLafferty rearrangement: If sterically feasible, this rearrangement could lead to characteristic fragment ions.
The analysis of these fragment ions is essential for piecing together the structure of the molecule.
Electronic Absorption (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The α,β-unsaturated carbonyl system in this compound constitutes a chromophore that absorbs ultraviolet or visible light.
Two main electronic transitions are expected for enones:
π → π* transition: This is a high-intensity absorption band resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the conjugated system. For α,β-unsaturated ketones, this transition typically occurs in the range of 210-250 nm. libretexts.org
n → π* transition: This is a lower-intensity absorption band arising from the excitation of a non-bonding electron from the oxygen atom to a π* antibonding orbital. This transition occurs at a longer wavelength, usually above 300 nm, and is often weak. libretexts.org
The position and intensity of these absorption maxima (λmax) can be influenced by the solvent polarity and the nature of the substituents on the chromophore. The electron-withdrawing trifluoromethyl group is expected to have an effect on the energy of the electronic transitions.
X-ray Crystallography for Solid-State Structural Analysis
A crystallographic analysis would unequivocally confirm:
The connectivity of all atoms in the molecule.
The stereochemistry around the C=C double bond (E or Z isomer).
The planarity of the enone system and the torsion angles between the different parts of the molecule.
Intermolecular interactions in the crystal lattice, such as hydrogen bonding or dipole-dipole interactions, which influence the crystal packing.
While experimental crystallographic data for this compound is not currently available, such an analysis would be the gold standard for its structural verification.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the electronic structure and properties of molecules. For 4-Trifluoromethyl-3-penten-2-one, both Density Functional Theory (DFT) and Hartree-Fock (HF) methods have been employed to model its behavior.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic structure of molecules. researchgate.net The B3LYP functional, a hybrid DFT method, combined with basis sets like 6-311++G**, is commonly used to optimize the geometry and predict various properties of organic compounds. researchgate.netresearchgate.netresearchgate.net DFT calculations are instrumental in understanding the electronic properties, including the distribution of electron density and identifying active sites for electrophilic and nucleophilic attacks. researchgate.net These calculations are also foundational for predicting spectroscopic data and elucidating reaction mechanisms. researchgate.netresearchgate.net For instance, DFT has been successfully used to study the conformational analysis and determine the most stable geometry of related ketones like 4-methyl-3-penten-2-one. researchgate.net
Hartree-Fock (HF) Methods
The Hartree-Fock (HF) method is an ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.org While often less accurate than DFT for many applications due to its neglect of electron correlation, it serves as a foundational method in computational chemistry. wikipedia.org In the context of molecules like this compound, HF calculations can provide initial geometries and wavefunctions for more advanced computational methods. The method has been applied to study various molecular configurations and their relative energies. fuw.edu.pl
Molecular Geometry Optimization and Conformational Analysis
Understanding the three-dimensional structure of a molecule is crucial for predicting its physical and chemical properties. Computational methods are extensively used to determine the most stable conformation of this compound.
A potential energy surface (PES) scan is a common technique used to explore the conformational space of a molecule. researchgate.net For the related compound 4-methyl-3-penten-2-one, a PES scan using the B3LYP/6-311++G** method identified three conformers. researchgate.net The most stable conformer was found to have the conjugated double bonds (C=O and C=C) in an s-cis configuration. researchgate.net A similar approach can be applied to this compound to identify its low-energy conformers and understand the rotational barriers around its single bonds. The optimized molecular structure of the most stable conformer is essential for subsequent calculations of other properties. researchgate.net
Electronic Structure Analysis
The electronic structure of a molecule dictates its reactivity and spectroscopic properties. Key aspects of the electronic structure of this compound that are investigated computationally include the frontier molecular orbitals (HOMO and LUMO), natural bond orbital (NBO) analysis, and atomic charges.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and chemical reactivity. youtube.com For many organic molecules, DFT calculations at the B3LYP/6-31G(d,p) level are used to visualize the electron cloud distribution in these frontier orbitals. researchgate.net
Natural Bond Orbital (NBO) analysis is a powerful method for studying intra- and intermolecular bonding and interactions. researchgate.net It provides detailed information about charge transfer, charge delocalization, and hyperconjugative interactions within the molecule. researchgate.net The analysis of donor-acceptor interactions in the NBO basis allows for the quantification of the stabilization energies associated with these interactions, providing insight into the molecule's electronic stability. wisc.edu
The calculation of atomic charges helps in understanding the charge distribution within the molecule and identifying polar sites. This information is valuable for predicting intermolecular interactions and the molecule's behavior in different solvent environments.
Prediction and Interpretation of Spectroscopic Data
Computational methods are invaluable for predicting and interpreting various types of spectra, including NMR, IR, and UV-Vis, which aids in the structural characterization of this compound.
Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, particularly for 1H, 13C, and 19F nuclei, are routinely performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.netgithub.io DFT functionals such as B3LYP and ωB97XD, in conjunction with appropriate basis sets, have been shown to provide accurate predictions of NMR chemical shifts. rsc.orgresearchgate.net Comparing calculated shifts with experimental data is a powerful tool for confirming molecular structure and assigning stereochemistry. github.iobohrium.com
Computational methods can predict vibrational frequencies, which correspond to the peaks in an Infrared (IR) spectrum. mit.eduresearchgate.net These calculations help in assigning the observed experimental bands to specific vibrational modes of the molecule, such as C=O and C=C stretching frequencies. researchgate.net
Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). nih.gov By calculating the excitation energies and oscillator strengths of electronic transitions, one can simulate the UV-Vis spectrum and identify the wavelengths of maximum absorbance (λmax). nih.govmit.edu This information is crucial for understanding the electronic transitions within the molecule.
Computational Elucidation of Reaction Mechanisms and Kinetics
Computational chemistry plays a vital role in understanding the detailed pathways of chemical reactions involving this compound. nih.gov By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and transition states. rsc.org
Methods like the artificial-force-induced reaction (AFIR) can be used to systematically search for reaction pathways. researchgate.net DFT calculations are then employed to optimize the geometries of transition states and calculate activation energy barriers, providing quantitative insights into reaction kinetics. researchgate.netrsc.org This approach allows for the comparison of different possible reaction mechanisms and the identification of the most favorable pathway. For example, computational studies have been used to investigate the mechanisms of trifluoromethylation reactions and the addition of radicals to alkenes. rsc.orgmontclair.edu
Below is a table summarizing the computational methods and their applications in studying this compound and related compounds.
| Computational Method | Application | Key Findings/Predictions | References |
| Density Functional Theory (DFT) | Geometry Optimization, Electronic Structure, Spectroscopic Prediction | Determines stable conformers, HOMO-LUMO energies, and predicts NMR, IR, and UV-Vis spectra. | researchgate.netresearchgate.netresearchgate.netresearchgate.net |
| Hartree-Fock (HF) | Initial Geometry and Wavefunction | Provides a starting point for more advanced calculations. | wikipedia.orgfuw.edu.pl |
| Molecular Geometry Optimization | Conformational Analysis | Identifies the most stable three-dimensional structure. | researchgate.netresearchgate.net |
| HOMO-LUMO Analysis | Reactivity Prediction | The energy gap indicates kinetic stability and reactivity. | youtube.comresearchgate.net |
| Natural Bond Orbital (NBO) Analysis | Bonding and Interaction Analysis | Elucidates charge transfer and hyperconjugative interactions. | researchgate.netresearchgate.netwisc.edu |
| GIAO-NMR Calculations | NMR Spectra Prediction | Predicts 1H, 13C, and 19F chemical shifts. | researchgate.netgithub.iorsc.orgresearchgate.netbohrium.com |
| TD-DFT | UV-Vis Spectra Prediction | Calculates electronic transition energies and simulates the absorption spectrum. | nih.govmit.edu |
| Reaction Pathway Searching (e.g., AFIR) | Mechanism Elucidation | Identifies potential reaction pathways, intermediates, and transition states. | researchgate.netnih.govrsc.org |
Lack of Available Data for this compound
Extensive searches for scientific literature and data pertaining to the chemical compound "this compound" have yielded no specific results for its thermodynamic properties or computational and theoretical investigations. The search results consistently returned information for other, structurally different compounds, namely "1,1,1,2,2,4,5,5,5-nonafluoro-4-(trifluoromethyl)-3-pentanone" and "4-Methyl-3-penten-2-one".
This indicates a significant lack of published research on this compound in the public domain. Consequently, the requested article, with its detailed sections on computational and theoretical investigations including thermodynamic property calculations, cannot be generated with scientific accuracy at this time.
It is possible that "this compound" is a novel or exceptionally rare compound with limited academic or industrial research available. Without any primary or secondary sources detailing its properties, any attempt to create the specified content would be speculative and would not meet the required standards of a professional and authoritative article.
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Synthetic Applications As Building Blocks and Precursors
Role in the Synthesis of Trifluoromethylated Heterocycles
The presence of both an electrophilic carbonyl group and a trifluoromethylated double bond allows 4-Trifluoromethyl-3-penten-2-one to participate in various cyclization reactions, leading to the formation of important trifluoromethyl-containing heterocycles.
A significant application of α,β-unsaturated carbonyl compounds like this compound is in the synthesis of 4-(trifluoromethyl)isoxazoles. organic-chemistry.orgnih.gov A metal-free, cascade reaction involving trifluoromethyloximation, cyclization, and elimination provides a direct route to these valuable heterocyclic compounds. organic-chemistry.org This method utilizes sodium triflinate (CF3SO2Na) as the trifluoromethyl source and tert-butyl nitrite (B80452) (tBuONO) as both an oxidant and a source of the nitrogen and oxygen atoms for the isoxazole (B147169) ring. organic-chemistry.orgnih.gov The reaction proceeds through a radical pathway and demonstrates high regio- and stereoselectivity. organic-chemistry.org This approach is notable for its broad substrate scope and tolerance of various functional groups, offering an efficient pathway to pharmaceutically relevant molecules. organic-chemistry.orgnih.gov Further diversification of the resulting 5-alkenyl-4-(trifluoromethyl)isoxazoles has been demonstrated, leading to the creation of novel biheteroaryl structures such as 5-(3-pyrrolyl)-4-(trifluoromethyl)isoxazoles. nih.gov
| Reagents | Conditions | Product | Yield | Reference |
| CF3SO2Na, tBuONO | DMSO, sealed tube | 4-(Trifluoromethyl)isoxazoles | Moderate to Excellent | organic-chemistry.org |
This table summarizes the general conditions for the synthesis of 4-(Trifluoromethyl)isoxazoles.
While direct synthesis of naphthyridine scaffolds from this compound is not explicitly detailed in the provided search results, the synthesis of related trifluoromethyl-containing heterocyclic scaffolds highlights the potential of this building block. For instance, the synthesis of trifluoromethyl-substituted isoxazoles has been achieved through [3+2] cycloaddition reactions. nih.gov This suggests that similar cycloaddition strategies could potentially be employed to construct more complex nitrogen-containing heterocycles like naphthyridines, using appropriate reaction partners.
The synthesis of thiazole (B1198619) derivatives often involves the reaction of a thioamide with an α-halocarbonyl compound, a process known as the Hantzsch thiazole synthesis. youtube.comgoogle.com While this compound itself is not an α-haloketone, its versatile chemical nature allows for modifications that could lead to suitable precursors for thiazole synthesis. The development of environmentally benign and efficient methods for thiazole synthesis, such as microwave-assisted and catalyst-free approaches, continues to be an active area of research. bepls.com
Derivatization Reactions and Functional Group Transformations
The reactivity of this compound extends beyond cyclization reactions. Its carbonyl group and trifluoromethylated alkene moiety are amenable to a variety of derivatization and functional group transformations. For example, 4-trifluoromethyl-p-quinol silyl (B83357) ethers, which can be derived from related structures, act as dielectrophiles in three-component reactions. nih.gov These reactions involve a double nucleophilic addition and subsequent aromatization to create functionalized trifluoromethyl arenes. nih.gov The initial regioselective 1,2-addition of a nucleophile to the carbonyl carbon generates a highly reactive electrophilic intermediate, which can then be trapped by a second nucleophile. nih.gov This strategy allows for the construction of a diverse range of trifluoromethylated aromatic compounds in a single operation under mild conditions. nih.gov
Utility in Advanced Carbon-Carbon Bond Forming Reactions
Carbon-carbon bond formation is a cornerstone of organic synthesis, and this compound serves as a valuable substrate in such reactions. alevelchemistry.co.uk The electron-withdrawing nature of the trifluoromethyl group activates the double bond for nucleophilic attack, facilitating reactions like Michael additions. Furthermore, the enolate of this compound can be generated and utilized in aldol (B89426) reactions to form new carbon-carbon bonds. alevelchemistry.co.ukvanderbilt.edu The ability to form enolates regioselectively, either under kinetic or thermodynamic control, provides access to different products. vanderbilt.edu
Contribution to the Stereoselective Synthesis of Complex Fluorinated Molecules
The presence of the trifluoromethyl group can influence the stereochemical outcome of reactions, making this compound a useful tool in stereoselective synthesis. youtube.com The synthesis of trifluoromethyl carbinols, for example, can be achieved through the nucleophilic trifluoromethylation of carbonyl compounds. organic-chemistry.org The stereoselective synthesis of trifluoromethyl-substituted alcohols has also been a subject of investigation, highlighting the importance of controlling the three-dimensional arrangement of atoms in fluorinated molecules. google.com
Applications in Cycloaddition Reactions with Trifluoromethylated Olefinic Substrates
The strategic incorporation of trifluoromethyl (CF₃) groups into organic molecules is a powerful tool for modulating their chemical and physical properties, often enhancing thermal stability, metabolic resistance, and binding affinity in biologically active compounds. In the realm of synthetic chemistry, cycloaddition reactions offer a convergent and stereocontrolled approach to the construction of complex cyclic and heterocyclic frameworks. The use of trifluoromethylated building blocks in these reactions is of significant interest. This section explores the synthetic applications of this compound as a potential building block in cycloaddition reactions, specifically with trifluoromethylated olefinic substrates.
While direct, documented examples of the cycloaddition of this compound with other trifluoromethylated olefins are not extensively reported in the literature, the principles of cycloaddition chemistry and the known reactivity of similar fluorinated compounds allow for a strong predictive analysis of its potential applications. The presence of the electron-withdrawing trifluoromethyl group and the conjugated enone system in this compound suggests its utility as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com
In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. organic-chemistry.orgmasterorganicchemistry.com The trifluoromethyl group in this compound significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the double bond, making it a more electrophilic and, therefore, a more reactive dienophile towards electron-rich dienes. organic-chemistry.org When considering a reaction with a trifluoromethylated olefinic substrate, the electronic nature of both reactants is crucial. If the trifluoromethylated olefinic partner is designed to act as a diene, it would need to possess electron-donating groups to overcome the electron-withdrawing nature of its own trifluoromethyl substituent and facilitate the reaction.
Alternatively, this compound could potentially participate in hetero-Diels-Alder reactions. An analogous study has shown that enones can react with aryl trifluoromethyl ketones in an organocatalyzed, enantioselective oxa-hetero-Diels-Alder reaction to form trifluoromethyl-substituted tetrahydropyrans. rsc.org In this case, the enone, activated by an amine catalyst to form an enamine, acts as the diene component, and the trifluoromethyl ketone serves as the heterodienophile. rsc.org This suggests that this compound, under appropriate catalytic conditions, could also be coaxed to act as a diene precursor in cycloadditions with highly electrophilic trifluoromethylated olefins.
The cycloaddition of two different trifluoromethylated olefins, such as this compound and another trifluoromethylated alkene, would present a unique synthetic challenge and opportunity. The success of such a reaction would be highly dependent on the electronic and steric properties of the reacting partners. For instance, a [2+2] photocycloaddition could be a viable pathway. Enone-alkene [2+2] cycloadditions are known to proceed through a stepwise mechanism involving diradical intermediates. wikipedia.org The regioselectivity and stereoselectivity of such reactions would be influenced by the stability of these intermediates.
To illustrate the potential outcomes of such cycloaddition reactions, a hypothetical reaction scheme is presented below, along with a data table summarizing expected trends based on analogous reactions reported in the literature.
Hypothetical Reaction Scheme:
Table 1: Predicted Reactivity and Outcomes for Cycloaddition Reactions of this compound with Trifluoromethylated Olefins
| Reaction Type | Trifluoromethylated Substrate Role | Expected Reactivity | Potential Products | Key Considerations |
| [4+2] Diels-Alder | Diene (with electron-donating groups) | Moderate to Good | Highly functionalized cyclohexenes | The diene must have sufficient electron density to react with the electron-poor pentenone. |
| [4+2] Hetero-Diels-Alder | Dienophile (e.g., trifluoromethyl ketone) | Moderate (with catalysis) | Trifluoromethyl-substituted heterocycles | Requires a catalyst (e.g., amine) to convert the pentenone into a reactive diene (enamine). rsc.org |
| [2+2] Photocycloaddition | Alkene | Substrate dependent | Trifluoromethylated cyclobutanes | Reaction proceeds via diradical intermediates; regioselectivity and stereoselectivity depend on intermediate stability. wikipedia.org |
It is important to note that the presence of multiple trifluoromethyl groups in both reactants could lead to significant steric hindrance, potentially requiring more forcing reaction conditions (e.g., high temperature or pressure) or the use of a Lewis acid catalyst to promote the reaction. acs.org The regioselectivity of the cycloaddition would be governed by the electronic and steric effects of the substituents on both the pentenone and the olefinic substrate.
Q & A
Q. What are the optimal synthetic routes for 4-Trifluoromethyl-3-penten-2-one in laboratory settings?
A common approach involves α,β-unsaturated ketone synthesis via dehydration-hydration of alkynols using zeolite catalysts, which improves selectivity and minimizes side reactions. For example, Sartori et al. demonstrated that zeolites like H-ZSM-5 enhance yield (up to 85%) by stabilizing intermediates through pore confinement . Alternative methods include continuous production systems with catalytic distillation columns to maintain reaction equilibrium, as described by Rao et al. .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : NMR is critical for identifying trifluoromethyl group environments (δ = -60 to -70 ppm). NMR resolves carbonyl (C=O) signals (~200 ppm) and conjugated double bonds (~120-140 ppm) .
- IR Spectroscopy : Key peaks include C=O stretching (~1700 cm) and C-F vibrations (1100-1250 cm) .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular ion clusters (e.g., [M+H] at m/z 179.1) .
- X-ray Crystallography : For crystalline derivatives, single-crystal analysis resolves bond angles and stereochemistry, as applied to structurally similar ketones .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the reactivity and electronic properties of this compound?
Hybrid functionals like B3LYP (Becke’s exact exchange + Lee-Yang-Parr correlation) accurately model trifluoromethyl effects on electron density. For instance:
- HOMO-LUMO Gaps : The electron-withdrawing CF group lowers LUMO energy, enhancing electrophilicity at the α,β-unsaturated carbonyl (ΔE ≈ 4.5 eV) .
- Reaction Pathways : Transition state calculations (e.g., for nucleophilic additions) show steric hindrance from CF increases activation energy by ~5 kcal/mol .
Q. How can researchers resolve contradictions between experimental and computational data for reaction mechanisms involving this compound?
- Sensitivity Analysis : Vary computational parameters (e.g., basis sets, solvation models) to identify discrepancies. For example, overestimated exothermicity in gas-phase DFT models can be corrected using COSMO solvation .
- Kinetic Isotope Effects (KIE) : Compare experimental KIE (e.g., ) with computed values to validate proposed mechanisms .
- Multi-Method Validation : Cross-check DFT results with post-Hartree-Fock methods (e.g., MP2) for electron correlation accuracy .
Q. What strategies optimize regioselectivity in catalytic modifications of this compound?
- Ligand Design : Bulky ligands (e.g., P(t-Bu)) favor α-addition by steric shielding of the β-position (yield improvement: 20-30%) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize zwitterionic intermediates in Michael additions, achieving >90% regioselectivity .
- Temperature Control : Low temperatures (-20°C) suppress side reactions in radical-mediated functionalizations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
